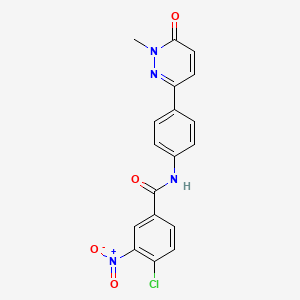

4-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves intricate chemical reactions, where specific conditions and reagents lead to the formation of the target compound. For example, the synthesis and characterization of closely related compounds have been performed using NMR, MS, IR, and X-ray diffraction methods, demonstrating the importance of precise conditions for the successful creation of complex molecules (He et al., 2014). Such studies lay the groundwork for understanding the synthesis of 4-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide, highlighting the need for meticulous procedural adherence to achieve desired outcomes.

Molecular Structure Analysis

The analysis of the molecular structure of related compounds often involves X-ray crystallography, which provides detailed insights into the arrangement of atoms within a molecule and the interactions that stabilize the structure. Investigations into similar compounds have revealed complex molecular geometries, such as monoclinic space groups and hydrogen bonding interactions, which play crucial roles in determining the compound's properties and reactivity (Samimi, 2016). Such analyses are essential for understanding the structural foundation of 4-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide and its derivatives.

Chemical Reactions and Properties

Chemical reactions involving similar compounds are characterized by their specificity and the conditions under which they occur. For instance, the reaction of methyl 3-oxo-5-phenylfuran-2(3H)-ylideneacetate with benzoic or p-nitrobenzoic isopropylidenehydrazides leads to the formation of specific dihydropyridazin-4(1H)-ones, showcasing the reactiveness and potential applications of these compounds in synthesizing related molecules (Kozminykh et al., 2007).

Physical Properties Analysis

The physical properties of compounds like 4-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide, including melting points, solubility, and crystal structure, are crucial for understanding their behavior under different conditions. Studies on related compounds have detailed their crystal structures and physical characteristics, providing insight into how these properties might translate to similar molecules (Shi et al., 2004).

Chemical Properties Analysis

The chemical properties of such compounds, including reactivity, stability, and interactions with other molecules, are pivotal in determining their potential applications in various fields. Research into related molecules has explored their reactivity patterns, offering valuable perspectives on how 4-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide might react under similar conditions (Patel et al., 2011).

Scientific Research Applications

Crystal Structure and Spectroscopic Properties

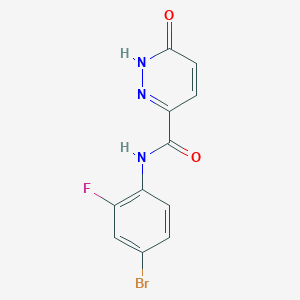

Studies on similar compounds, such as 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, have focused on their synthesis, crystal structure, spectroscopic properties, and density functional theory calculations. The research has also explored their structure-property relationships and antitumor activity, highlighting their potential in medical applications. The experimental data from such studies show good agreement with theoretical results, indicating their significance in understanding the molecular basis of their biological activities (He et al., 2014).

Biological Activity and Medical Applications

Similar compounds have been synthesized and evaluated for their biological activities, including anticonvulsant properties. The synthesis and evaluation of 4-nitro-N-phenylbenzamides, for example, have demonstrated efficiency in seizure tests, indicating their potential as anticonvulsant agents (Bailleux et al., 1995). Such studies are crucial for developing new therapeutic agents.

Chemical Synthesis and Material Science Applications

Research has also been conducted on the synthesis and characterization of compounds with similar structural features for applications in material science. For instance, novel polyimides based on flexible diamines with built-in sulfone, ether, and amide structure have been developed. These materials exhibit desirable properties for various applications, showcasing the versatility of compounds with such complex structures in material science (Mehdipour-Ataei et al., 2004).

The exploration of compounds with structures similar to 4-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide in scientific research underscores their potential in various fields, including pharmacology, material science, and chemical synthesis. While specific applications of the compound may not have been directly identified, the research on related compounds provides valuable insights into the potential directions for further exploration.

- Synthesis, crystal structure, spectroscopic properties, DFT calculation, and biological activity of related compounds: (He et al., 2014).

- Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides: (Bailleux et al., 1995).

- Novel thermally stable polyimides based on flexible diamine: synthesis, characterization, and properties: (Mehdipour-Ataei et al., 2004).

properties

IUPAC Name |

4-chloro-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4O4/c1-22-17(24)9-8-15(21-22)11-2-5-13(6-3-11)20-18(25)12-4-7-14(19)16(10-12)23(26)27/h2-10H,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFZUYGJKMDZRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2498074.png)

![5-Benzyl-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2498076.png)

![Ethyl 4-((4-((5-chloro-4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2498077.png)

![2-[4-({1-[(4-Chlorophenyl)methyl]-2,5-dioxopyrrolidin-3-yl}amino)phenyl]acetic acid](/img/structure/B2498079.png)

![3-(4-Chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498083.png)

![4-[butyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2498084.png)

![5-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2498091.png)